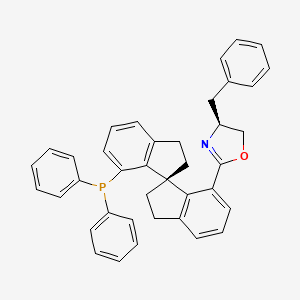

(Ra,S)-Ph-Bn-SIPHOX

Description

Significance of Chiral Ligands in Asymmetric Catalysis

Chiral ligands are indispensable tools in asymmetric catalysis. nih.gov By binding to a metal catalyst, they induce chirality in the catalyst's coordination sphere. This chirality is then transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer over the other. pnas.org The effectiveness of a chiral ligand is measured by the enantiomeric excess (ee) of the product, with high ee values indicating superior stereocontrol. The modular nature of many chiral ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for specific transformations. pnas.org

Overview of Phosphine-Oxazoline (PHOX) Ligand Class in Enantioselective Synthesis

Phosphine-oxazoline (PHOX) ligands are a prominent class of P,N-chelating ligands widely employed in asymmetric catalysis. wikipedia.org These ligands feature a phosphine (B1218219) group and a chiral oxazoline (B21484) ring, which work in concert to create a well-defined and effective chiral pocket around the metal center. wikipedia.org The synthesis of PHOX ligands is often modular, allowing for variations in both the phosphine and oxazoline moieties to fine-tune the ligand's properties for a given catalytic reaction. wikipedia.org PHOX ligands have demonstrated remarkable success in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and Heck reactions, as well as iridium-catalyzed hydrogenations. wikipedia.orgresearchgate.net

Introduction to Spirobiindane-Based Phosphine-Oxazoline (SIPHOX) Ligands

A significant advancement in PHOX ligand design was the incorporation of a spirobiindane backbone, leading to the development of Spirobiindane-based Phosphine-Oxazoline (SIPHOX) ligands. mdpi.comacs.org This rigid and bulky spiro scaffold enhances the steric hindrance and conformational rigidity of the resulting metal complexes, which can lead to improved enantioselectivity in catalytic reactions. acs.orgchinesechemsoc.org The spirobiindane framework has proven to be a privileged structure in asymmetric catalysis, with a variety of ligands derived from it showing excellent performance. chinesechemsoc.org SIPHOX ligands, in particular, have been successfully applied in palladium-catalyzed asymmetric allylic alkylations and iridium-catalyzed hydrogenations of challenging substrates. mdpi.comacs.orgnih.gov

Scope and Focus of Academic Research on (Ra,S)-Ph-Bn-SIPHOX

This compound is a specific diastereomer of a SIPHOX ligand, with the "Ra" designating the axial chirality of the spirobiindane backbone and the "S" indicating the stereochemistry at the chiral center of the oxazoline ring. The "Ph" and "Bn" refer to the phenyl and benzyl (B1604629) substituents, respectively.

Academic research on this compound and its analogues has primarily focused on their synthesis and application in asymmetric catalysis. Studies have explored their efficacy in various transformations, demonstrating their potential to achieve high levels of enantioselectivity. For instance, iridium complexes of SIPHOX ligands have been shown to be highly effective catalysts for the hydrogenation of imines under mild conditions, achieving excellent enantioselectivities (up to 97% ee). acs.org Furthermore, palladium complexes of related spiro indane-based phosphine-oxazolines have been successfully used in the asymmetric allylic alkylation of indoles, yielding products with high enantiomeric excesses (up to 98% ee). mdpi.comnih.gov

The general structure and key properties of this compound are summarized in the table below.

| Property | Value |

| Full Chemical Name | (R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane |

| CAS Number | 2074610-05-0 chemscene.com |

| Molecular Formula | C₃₉H₃₄NOP chemscene.com |

| Molecular Weight | 563.67 g/mol chemscene.com |

| Appearance | White solid jk-sci.com |

| Melting Point | 100-102 °C jk-sci.com |

Detailed research findings have highlighted the versatility of the SIPHOX ligand family. The modular synthesis allows for the preparation of a library of ligands with varying steric and electronic properties, enabling the optimization of catalysts for specific reactions. mdpi.comscispace.com The rigid spirobiindane backbone is a key feature, contributing to the high levels of stereocontrol observed in many catalytic applications. acs.orgchinesechemsoc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C39H34NOP |

|---|---|

Molecular Weight |

563.7 g/mol |

IUPAC Name |

[(3R)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane |

InChI |

InChI=1S/C39H34NOP/c1-4-12-28(13-5-1)26-31-27-41-38(40-31)34-20-10-14-29-22-24-39(36(29)34)25-23-30-15-11-21-35(37(30)39)42(32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-21,31H,22-27H2/t31-,39+/m0/s1 |

InChI Key |

WDIPXXMCRPGMIB-RUCSKDCOSA-N |

Isomeric SMILES |

C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8 |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation with Ra,s Ph Bn Siphox

Formation of Transition Metal Complexes with (Ra,S)-Ph-Bn-SIPHOX

Iridium Complexes of this compound for Catalytic Applications

Iridium complexes featuring the this compound ligand have demonstrated exceptional performance in asymmetric catalysis, particularly in the hydrogenation of challenging substrates. These catalysts are typically generated in situ from an iridium precursor, such as [Ir(COD)Cl]₂, and the chiral SIPHOX ligand.

The resulting iridium complexes have proven highly efficient for the asymmetric hydrogenation of α-amino ketones, which provides a direct route to valuable chiral 1,2-amino alcohols. researchgate.net Research has shown that with a chiral spiro iridium catalyst, a range of α-amino ketones can be hydrogenated to yield chiral β-amino alcohols with outstanding enantioselectivities, often up to 99.9% enantiomeric excess (ee). researchgate.net The catalytic system is remarkably efficient, achieving high turnover numbers (TON), in some cases up to 100,000. researchgate.net

In the asymmetric hydrogenation of N-aryl imines, iridium catalysts derived from spiro phosphino-oxazoline ligands have also been successfully applied. rameshrasappan.com These catalytic systems can effectively hydrogenate both acyclic and exocyclic imines with high levels of enantioselectivity, sometimes without the need for additives. rameshrasappan.com Furthermore, iridium complexes with SIPHOX ligands have been used for the direct asymmetric hydrogenation of 2-pyridyl cyclic imines, overcoming the challenge of catalyst deactivation often caused by the coordinating pyridine (B92270) moiety. rameshrasappan.com

A summary of representative results for the iridium-catalyzed asymmetric hydrogenation using SIPHOX-type catalysts is presented below.

| Substrate Type | Product Type | Enantiomeric Excess (ee) | Turnover Number (TON) | Citation |

| α-Amino Ketone | Chiral 1,2-Amino Alcohol | Up to 99.9% | Up to 100,000 | researchgate.net |

| N-Aryl Ketimine | Chiral Amine | 90–93% | Up to 18,000 | rameshrasappan.com |

| 2-Pyridyl Cyclic Imine | Chiral 2-Aryl Piperidine | Excellent | Not Specified | rameshrasappan.com |

Palladium Complexes of this compound for Catalytic Applications

The application of this compound in palladium-catalyzed reactions has been explored, though with mixed results compared to its iridium counterparts. In one study focused on the synthesis of chiral pyrrolidines via a palladium-catalyzed intramolecular carboamination of alkenes, the this compound ligand was screened. umich.edu

The reaction involved the coupling of an N-protected aminodialkene with 2-bromonaphthalene, catalyzed by a system comprising Pd(OAc)₂ and the chiral ligand. The findings from this specific screening are detailed in the table below.

| Catalyst System | Yield | Enantiomeric Excess (ee) | Citation |

| Pd(OAc)₂ / this compound | 17% | 5% | umich.edu |

This particular application yielded the desired product in low yield and with poor enantioselectivity, suggesting that for this specific palladium-catalyzed transformation, this compound was not an optimal ligand. umich.edu While the broader class of phosphinooxazoline (PHOX) ligands has found success in various palladium-catalyzed reactions such as allylic alkylations, the specific performance of the this compound variant is highly dependent on the reaction type and substrate. acs.orgcaltech.edu

Exploration of Other Metal Centers (e.g., Nickel, Copper, Rhodium, Ruthenium)

The coordination of this compound with other transition metals has been investigated, although documented applications are less common than for iridium.

Copper: In a screening of ligands for the copper-catalyzed enantioselective conjugate borylation of an α,β-unsaturated lactam, this compound was tested. ualberta.ca Under the reaction conditions, which utilized Cu(MeCN)₄PF₆ as the copper source, the complex formed with this compound led to no observable conversion of the starting material. ualberta.ca Similarly, in a study on copper-carbenoid O-H insertions, the general "siphox" ligand class was investigated but exhibited no enantioselectivity. lookchem.com

Nickel, Rhodium, and Ruthenium: There is a substantial body of literature on the use of nickel, rhodium, and ruthenium complexes with various chiral phosphine (B1218219) ligands for asymmetric catalysis. rushim.rursc.orgnih.gov For instance, nickel complexes with PHOX ligands have been used in the arylation of cyclic imines, and rhodium and ruthenium are widely used in asymmetric hydrogenation. acs.orgrushim.runih.gov However, specific, successful catalytic applications featuring well-characterized complexes of this compound with these metals are not prominently reported in the reviewed literature. This suggests that while complexation is chemically feasible, the resulting catalysts may not be as effective as their iridium counterparts or other established ligand-metal systems for common transformations.

Spectroscopic and Structural Characterization of this compound Metal Complexes

The characterization of organometallic complexes formed between this compound and transition metals relies on standard spectroscopic techniques to elucidate their structure and confirm their composition in solution.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for characterizing the structure of this compound metal complexes in solution. Key nuclei for analysis include ¹H, ¹³C, and particularly ³¹P.

³¹P NMR: Phosphorus-31 NMR is highly informative for confirming the coordination of the phosphine moiety to the metal center. Upon complexation, the ³¹P chemical shift of the ligand changes significantly. In the case of palladium or platinum complexes, coupling between the phosphorus and the metal nucleus (e.g., ¹⁹⁵Pt) can be observed, providing direct evidence of bonding and information about the geometry of the complex. thieme-connect.de For rhodium complexes, ¹J(Rh,P) coupling constants are characteristic and can help determine the complex's structure. acs.org

Mass Spectrometry Techniques (e.g., ESI-MS) for Complex Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is invaluable for identifying and confirming the mass of coordination and organometallic compounds, which are often non-volatile and thermally labile. rsc.org It allows for the detection of intact complex ions from solution.

For complexes of this compound, ESI-MS can be used to confirm the formation of the desired metal-ligand species. The analysis typically reveals a peak corresponding to the molecular ion of the complex, often with a proton or other cation adduct (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.net The isotopic distribution pattern of the observed peak is also crucial for confirmation, as it must match the theoretical pattern calculated based on the natural abundance of isotopes for all atoms in the complex, including the metal center. dur.ac.uk The stability of complexes, such as the robust nature of Ir-SIPHOX catalysts, can also be observed through ESI-MS analysis. nih.gov

Compound Name Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | (Ra,S)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane |

| PHOX | Phosphinooxazoline |

| [Ir(COD)Cl]₂ | Chloro(1,5-cyclooctadiene)iridium(I) dimer |

| Pd(OAc)₂ | Palladium(II) acetate |

| Cu(MeCN)₄PF₆ | Tetrakis(acetonitrile)copper(I) hexafluorophosphate |

X-ray Diffraction Analysis of Metal-(this compound) Complexes

While this compound has been successfully employed in asymmetric catalysis, detailed single-crystal X-ray diffraction data for its coordination complexes with metals are not extensively available in the public domain. In some cases, obtaining suitable crystals of related ligand complexes has proven challenging. ualberta.ca However, analysis of closely related PHOX and SIPHOX-metal complexes allows for a well-grounded extrapolation of the expected structural features of a metal-(this compound) complex.

For instance, iridium complexes of SIPHOX ligands have been characterized, revealing key structural details. epdf.pub In a typical square planar or octahedral geometry around the metal center, the this compound ligand is expected to coordinate in a bidentate fashion through the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the oxazoline (B21484) ring, forming a stable five-membered chelate ring.

Based on analyses of analogous PHOX-metal complexes, the following table outlines the anticipated range for key bond lengths and angles in a hypothetical square planar metal complex of this compound.

| Parameter | Expected Range | Description |

| M-P Bond Length | 2.20 - 2.35 Å | The distance between the metal center and the phosphorus donor atom. |

| M-N Bond Length | 2.00 - 2.15 Å | The distance between the metal center and the nitrogen donor atom of the oxazoline ring. |

| P-M-N Bite Angle | 80° - 90° | The angle formed by the phosphorus, metal, and nitrogen atoms within the chelate ring. |

These structural parameters are crucial in defining the chiral pocket around the metal center, which is directly responsible for the enantiocontrol observed in asymmetric catalysis. The rigidity of the spirobiindane backbone of the SIPHOX ligand is believed to contribute significantly to creating a well-defined and effective chiral environment. epdf.pub

Ligand Hemilability and Bidentate Coordination Modes in this compound Complexes

The this compound ligand is a classic example of a P,N-bidentate ligand, where both the "soft" phosphorus donor and the "hard" nitrogen donor of the oxazoline moiety coordinate to a single metal center. wikipedia.org This dual coordination is fundamental to its function, creating a rigid and predictable chiral environment necessary for high enantioselectivity.

A significant aspect of the coordination chemistry of PHOX-type ligands, including this compound, is the concept of hemilability. wikipedia.orgwikipedia.orgnih.gov Hemilability refers to the property of a polydentate ligand where one donor atom can reversibly dissociate from the metal center while the other remains firmly bound. wikipedia.org In the case of PHOX ligands, the nitrogen-metal bond is generally more labile than the phosphorus-metal bond.

This hemilabile behavior is of paramount importance in catalysis. The transient dissociation of the oxazoline nitrogen atom can open up a coordination site on the metal, allowing for the binding of a substrate molecule. nih.gov Following the catalytic transformation, the nitrogen can recoordinate, potentially facilitating product release and regenerating the active catalyst. This "on-off" coordination mechanism can be crucial for an efficient catalytic cycle. wikipedia.org

The disparate electronic nature of the phosphorus and nitrogen donors also influences the reactivity of the metal center. The strong trans-influence of the phosphine group can affect the bond strength and reactivity of the ligand positioned trans to it. In catalytic reactions involving nucleophilic attack on a coordinated substrate, the attack often occurs trans to the phosphorus atom.

The bidentate coordination of this compound is therefore not static but a dynamic process that is central to its catalytic prowess. The combination of a strong, anchoring phosphine group and a hemilabile oxazoline unit allows the ligand to be both a robust chiral scaffold and a flexible participant in the catalytic cycle.

Applications of Ra,s Ph Bn Siphox in Enantioselective Catalysis

Asymmetric Hydrogenation Reactions Mediated by (Ra,S)-Ph-Bn-SIPHOX Metal Complexes

Complexes of this compound with transition metals, particularly iridium, have proven to be highly effective catalysts for the asymmetric hydrogenation of various unsaturated compounds. These reactions are fundamental in organic synthesis for the creation of chiral molecules.

Highly Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids

The iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids represents a direct and efficient method for the synthesis of chiral carboxylic acids. The use of this compound in combination with an iridium precursor has been shown to provide exceptional results in this area. Specifically, for the hydrogenation of α-oxy-α,β-unsaturated carboxylic acids, the [this compound]Ir complex delivers extremely high enantioselectivities, reaching up to 99.8%, and high reactivity with turnover numbers (TON) up to 10,000 under mild reaction conditions. cambridgenetwork.co.uk This catalytic system is effective for producing chiral α-substituted carboxylic acids with aryl, alkyl, aryloxy, and alkyloxy substituents. acs.org The rigid and sterically hindered nature of the SIPHOX ligand is credited with creating an efficient chiral environment around the iridium center, which is responsible for the observed high levels of enantioselectivity. cambridgenetwork.co.uk

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with this compound-Ir Complex

| Substrate | Product Configuration | Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| α-Oxy-α,β-unsaturated carboxylic acids | Not specified | Up to 99.8% | Up to 10,000 | cambridgenetwork.co.uk |

| α-Aryl-α,β-unsaturated carboxylic acids | Not specified | High | Not specified | acs.org |

| α-Alkyl-α,β-unsaturated carboxylic acids | Not specified | High | Not specified | acs.org |

| α-Aryloxy-α,β-unsaturated carboxylic acids | Not specified | High | Not specified | acs.org |

| α-Alkyloxy-α,β-unsaturated carboxylic acids | Not specified | High | Not specified | acs.org |

Asymmetric Hydrogenation of Imines and Ketones

The asymmetric hydrogenation of imines and ketones is a crucial transformation for the synthesis of chiral amines and alcohols, respectively, which are valuable building blocks in the pharmaceutical and agrochemical industries. While the related (Sa,S)-Ph-Bn-SIPHOX isomer is noted as a chiral ligand for the iridium-catalyzed asymmetric hydrogenation of imines, specific data for the (Ra,S) isomer in this application is less detailed in the provided search results. cambridgenetwork.co.uk The challenges in asymmetric imine hydrogenation include potential catalyst poisoning by the substrate or product and the presence of E/Z isomers. liv.ac.uk However, iridium complexes with P,N-ligands are generally recognized as effective catalysts for these transformations. liv.ac.ukub.edu

For ketones, palladium complexes with chiral bisphosphine ligands have shown high efficacy in the asymmetric hydrogenation of activated ketones. dicp.ac.cn Although direct data for this compound in ketone hydrogenation is not explicitly available, the broader class of phosphinooxazoline (PHOX) ligands, to which SIPHOX belongs, has been successfully applied in various asymmetric reductions. cambridgenetwork.co.uk

Enantioselective Hydrogenation of Unfunctionalized Olefins

A significant advancement in asymmetric catalysis has been the development of catalysts for the hydrogenation of unfunctionalized olefins, which lack a coordinating group to assist in the stereochemical control. Iridium complexes of chiral P,N-ligands, including PHOX-type ligands, have been at the forefront of this development. leopoldina.orgresearchgate.netnih.gov These catalysts, often paired with a non-coordinating counterion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF-), can achieve high enantioselectivities (>95% ee) and turnover numbers (up to 5000) in the hydrogenation of unfunctionalized aryl olefins. researchgate.netnih.gov The success of these iridium-P,N ligand systems has greatly expanded the scope of asymmetric hydrogenation. leopoldina.org While the provided information highlights the general success of the PHOX ligand class, specific performance data for the this compound ligand in the hydrogenation of unfunctionalized olefins requires further investigation.

Carbon-Carbon Bond Forming Transformations Catalyzed by this compound

This compound has also found utility in palladium-catalyzed reactions that form new carbon-carbon bonds, enabling the construction of complex cyclic and acyclic structures with high enantiopurity.

Palladium-Catalyzed Asymmetric Cycloadditions

Palladium-catalyzed asymmetric cycloaddition reactions are powerful methods for the synthesis of carbo- and heterocyclic rings. The this compound ligand has been employed in the context of palladium-catalyzed formal [6+4] cycloadditions of vinyl oxetanes with azadienes. acs.org In a different study focusing on [3+2]-cycloaddition reactions, a this compound ligand was screened in a palladium-catalyzed reaction, although it resulted in 30% yield with 0% enantiomeric excess under the specific initial conditions tested for that particular substrate. umich.edu This highlights that the effectiveness of a chiral ligand is highly dependent on the specific reaction and substrate.

Palladium-Catalyzed Enantioselective Arylation Reactions (e.g., Narasaka-Heck Cyclization)

The Narasaka-Heck cyclization is a specific type of intramolecular Heck reaction that is used to synthesize nitrogen-containing heterocycles. nih.gov The this compound ligand has been utilized in palladium-catalyzed Narasaka-Heck cyclizations. acs.org This application demonstrates the versatility of the ligand in controlling the enantioselectivity of reactions that proceed through the migratory insertion of an alkene into a palladium-nitrogen bond. rsc.org The development of enantioselective Narasaka-Heck reactions is significant for accessing chiral nitrogen-containing scaffolds, which are prevalent in biologically active molecules. nih.govrsc.org

Nickel-Catalyzed Asymmetric Cross-Coupling Reactions

There is currently no available scientific literature detailing the application of this compound as a ligand in nickel-catalyzed asymmetric cross-coupling reactions. While nickel catalysis is a prominent method for the formation of carbon-carbon and carbon-heteroatom bonds, and various chiral phosphine (B1218219) and oxazoline (B21484) ligands have been successfully employed, specific studies utilizing the this compound ligand in this context have not been reported.

Other Asymmetric Transformations Utilizing this compound

Scientific literature does not currently contain reports on the use of this compound in decarboxylative asymmetric protonation reactions. This type of reaction, which is a powerful tool for creating tertiary stereocenters, has been successfully catalyzed by palladium complexes with various phosphinooxazoline (PHOX) ligands. However, research specifically employing the this compound ligand for this transformation has not been published.

There is no published research on the application of this compound in stereoselective dearomatization reactions. This class of reactions provides a valuable route to complex three-dimensional molecules from flat aromatic precursors. While metal catalysts with chiral ligands are often employed to control the stereochemistry of these transformations, studies specifically involving this compound are not found in the current body of scientific literature.

Information regarding the use of this compound in enantioselective allylic substitution reactions is not available in the reviewed scientific literature. Enantioselective allylic substitution is a cornerstone of modern asymmetric synthesis, with a wide array of chiral ligands developed for use with catalysts based on metals like palladium and iridium. Despite the structural similarities of this compound to other ligands used in this field, specific applications in this reaction type have not been documented in published research.

Mechanistic Investigations into Ra,s Ph Bn Siphox Catalyzed Reactions

Elucidation of Proposed Catalytic Cycles for Asymmetric Transformations

The primary application of (Ra,S)-Ph-Bn-SIPHOX is in iridium-catalyzed asymmetric hydrogenations. The catalytic cycles for these reactions, particularly for substrates like imines and unsaturated carboxylic acids, are generally understood to proceed through a series of well-defined steps, although specific intermediates for the this compound complex are not always isolated.

For the asymmetric hydrogenation of imines, a proposed catalytic cycle, based on studies of related Ir-PHOX systems, typically involves the following key stages dicp.ac.cn:

Catalyst Activation: The precatalyst, often an iridium(I) complex like [Ir(COD)Cl]₂, reacts with the this compound ligand and hydrogen gas to form an active iridium dihydride species.

Substrate Coordination: The imine substrate coordinates to the iridium center. This coordination can occur in a monodentate fashion through the nitrogen atom or in a bidentate fashion if a coordinating group is present elsewhere in the substrate.

Migratory Insertion: One of the hydride ligands on the iridium center is transferred to the imine carbon, forming an iridium amide intermediate. This step is often the enantioselectivity-determining step, where the chiral environment of the this compound ligand dictates the facial selectivity of the hydride attack.

Reductive Elimination/Hydrogenolysis: The resulting iridium amide can then react with molecular hydrogen to regenerate the iridium dihydride catalyst and release the chiral amine product.

Similarly, in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, the carboxyl group plays a crucial coordinating role. Mechanistic studies on related Ir-SIPHOX systems suggest a cycle where the substrate coordinates to the iridium center in a bidentate fashion through both the olefin and the carboxylate group mdpi.com. This rigid coordination, enforced by the ligand's structure, is key to achieving high enantioselectivity.

While this compound has been employed in palladium-catalyzed reactions, such as the intramolecular α-arylation of ketones, the catalytic cycle is distinct from hydrogenation umich.edu. A general palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination. In the context of the reported α-arylation, the cycle would likely involve the oxidative addition of the aryl halide to a Pd(0) complex of this compound, followed by deprotonation of the ketone to form a palladium enolate, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst umich.edu.

Role of Ligand Steric and Electronic Properties in Asymmetric Induction

The high efficacy of this compound in asymmetric induction is a direct consequence of its unique structural features, which combine steric bulk and specific electronic effects. cambridgenetwork.co.uk

Rigid Spiro Backbone: The 1,1'-spirobiindane scaffold is exceptionally rigid. This rigidity locks the conformation of the ligand, minimizing unwanted flexibility and creating a well-defined and predictable chiral pocket around the metal center. This stable chiral environment is paramount for effective stereochemical communication between the catalyst and the substrate. cambridgenetwork.co.uk

Steric Hindrance: The ligand possesses significant steric bulk from multiple components:

The diphenylphosphino group creates a sterically demanding quadrant.

The benzyl (B1604629) group on the oxazoline (B21484) ring provides further steric hindrance, influencing the trajectory of the approaching substrate.

Electronic Properties: The phosphinooxazoline (PHOX) framework features two electronically distinct donor atoms: a "soft" phosphorus atom and a "hard" nitrogen atom cambridgenetwork.co.uk.

The phosphine (B1218219) is a strong σ-donor and a good π-acceptor.

The oxazoline nitrogen is a strong σ-donor but a poor π-acceptor. This electronic asymmetry, known as hemilability, can influence the stability of catalytic intermediates and the rates of key steps like migratory insertion and reductive elimination. In many P,N ligand-promoted reactions, nucleophilic attack is observed to occur trans to the phosphorus atom due to its superior π-acceptor character cambridgenetwork.co.uk. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus and oxazoline moieties, though in this compound these are fixed as phenyl and benzyl, respectively thieme-connect.de.

The combination of these steric and electronic factors in the this compound ligand creates a highly effective chiral environment for catalysis, leading to excellent enantioselectivities in reactions like the hydrogenation of α-oxy-α,β-unsaturated carboxylic acids (up to 99.8% ee) cambridgenetwork.co.uk.

Identification and Characterization of Catalytic Intermediates

Direct experimental identification and characterization of catalytic intermediates for reactions involving the specific this compound ligand are not extensively documented in publicly available literature. However, studies on the broader class of Ir-PHOX and Ir-SIPHOX catalysts provide valuable insights into the likely intermediates.

The synthesis and characterization of the iridium complexes of SIPHOX ligands themselves have been accomplished. For instance, iridium complexes of SIPHOX ligands have been generated from [Ir(COD)Cl]₂ and characterized by NMR, ESI-MS, and X-ray diffraction analysis, confirming the coordination of the ligand to the metal center researchgate.net. These well-defined precatalysts are then used in catalytic reactions, where they are converted into the active catalytic species under the reaction conditions.

Computational Chemistry Approaches and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in asymmetric catalysis. While specific DFT studies focused solely on this compound are scarce in the literature, computational analyses of related PHOX and SIPHOX ligand systems provide a strong basis for understanding its function.

Computational studies on related systems have been used to:

Model Transition States: DFT calculations can determine the structures and energies of the transition states for key steps like hydride transfer or C-C bond formation. The energy difference between the diastereomeric transition states leading to the (R) and (S) products can be calculated to predict the enantiomeric excess, which can then be compared with experimental results ualberta.canih.gov.

Rationalize Enantioselectivity: By analyzing the geometry of the lowest-energy transition state, researchers can identify the specific steric and electronic interactions between the chiral ligand and the substrate that are responsible for asymmetric induction. For instance, computational studies on related ligands have shown that steric repulsion between a substituent on the oxazoline ring and the substrate in the transition state is crucial for selectivity acs.org.

Elucidate the Catalytic Cycle: DFT can map the entire energy profile of the proposed catalytic cycle, identifying the rate-determining step and confirming the plausibility of proposed intermediates ualberta.ca.

A thesis by Nguyen includes a table listing a calculated property for this compound alongside other ligands, suggesting its inclusion in computational assessments, although the specific details of the analysis are not provided in the abstract ualberta.ca. These types of studies are fundamental to moving from empirical catalyst screening to rational, mechanism-based ligand design.

Influence of Reaction Conditions and Additives on Catalytic Performance and Selectivity

The performance of a catalytic system involving this compound is highly dependent on the specific reaction conditions and the presence of additives. These factors can significantly impact reaction rate, conversion, and, most importantly, enantioselectivity.

Reaction Conditions:

Solvent: The choice of solvent can have a dramatic effect. For the hydrogenation of N-arylimines with related Ir-phosphine catalysts, a mixture of MeOH and CH₂Cl₂ was found to be optimal dicp.ac.cn. In other cases, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be beneficial due to their acidic properties, which can aid in substrate activation and improve both efficiency and enantioselectivity mdpi.com.

Temperature and Pressure: These parameters are critical, especially in hydrogenation reactions. Asymmetric hydrogenations with Ir-SIPHOX catalysts are often carried out under mild conditions, for example, at 65 °C and 6 bar of H₂ pressure mdpi.com. Lowering the temperature can sometimes improve enantioselectivity, although it may come at the cost of a lower reaction rate umich.edu.

Additives:

Acids and Bases: The acidity of the medium can be a crucial factor. In some iridium-catalyzed imine hydrogenations, the addition of acids or bases can be detrimental to both conversion and enantioselectivity dicp.ac.cn. However, in other systems, additives are essential. For example, the addition of triethylamine (B128534) (Et₃N) was used in the Ir-SIPHOX catalyzed hydrogenation of γ-ketoacids mdpi.com.

Iodine: In the hydrogenation of certain N-arylimines with other chiral phosphine-iridium systems, the addition of iodine has been shown to have a beneficial effect on enantioselectivity dicp.ac.cn.

Other Additives: In some palladium-catalyzed allylic alkylations using PHOX ligands, the addition of a protic additive like 2,6-di-tert-butyl-p-cresol (BHT) was found to remarkably improve both the reaction time and the enantioselectivity acs.orgnih.gov.

The optimization of these conditions and additives is often an empirical process, but it is guided by mechanistic understanding. The specific combination of ligand, metal, substrate, solvent, and additives creates a complex interplay of interactions that governs the catalytic outcome.

Table of Research Findings for this compound and Related Ligands

Below is an interactive table summarizing key findings from research involving this compound and closely related SIPHOX/PHOX ligands.

| Catalyst System | Reaction Type | Substrate Type | Key Finding | Enantioselectivity (ee) | Reference |

| Ir/(Ra,S)-Ph-Bn-SIPHOX | Asymmetric Hydrogenation | α-oxy-α,β-unsaturated carboxylic acids | Extremely high enantioselectivity and reactivity under mild conditions. | Up to 99.8% | cambridgenetwork.co.uk |

| Ir/(Ra,S)-Ph-Bn-SIPHOX | Asymmetric Hydrogenation | Imines | Effective chiral ligand for iridium-catalyzed asymmetric hydrogenation of imines. | Not specified | cambridgenetwork.co.uk |

| Pd/(Ra,S)-Ph-Bn-SIPHOX | Intramolecular α-arylation | α-substituted cyclic ketone | Low yield and enantioselectivity observed for this specific substrate/ligand combination. | 5% | umich.edu |

| Ir/SIPHOX | Asymmetric Hydrogenation | Aliphatic γ-ketoacids | Carboxyl group of the substrate directs hydrogen transfer, ensuring high enantioselectivity. | 91-99% | mdpi.com |

| Ir/PHOX | Asymmetric Hydrogenation | N-aryl imines | An iridacycle intermediate was identified. Additives were detrimental in some cases. | Up to 99% (with other PHOX) | dicp.ac.cnub.edu |

| Pd/tBu-PHOX | Decarboxylative Allylation | Allyl enol carbonate | Addition of BHT as a protic additive improved reaction time and enantioselectivity. | 90% | acs.orgnih.gov |

Current Trends and Future Research Directions for Ra,s Ph Bn Siphox

Design and Synthesis of Advanced (Ra,S)-Ph-Bn-SIPHOX Analogues with Enhanced Performance

A primary direction of current research involves the rational design and synthesis of next-generation analogues of this compound to achieve superior catalytic activity and enantioselectivity. The modular nature of the SIPHOX framework, which features a rigid spirobiindane backbone, allows for systematic modifications to fine-tune its steric and electronic properties.

Researchers are exploring modifications at several key positions on the ligand scaffold. This includes altering the substituents on the oxazoline (B21484) ring, the phosphine (B1218219) moiety, and the spirobiindane backbone itself. The goal is to optimize the ligand's interaction with the metal center and the substrate in the transition state of the catalytic cycle.

One notable example is the development of a derivative featuring a hexamethyl-1,1′-spirobiindane backbone (HMSI-PHOX). In the asymmetric arylation of cyclic N-sulfonyl imines, this advanced analogue, when complexed with rhodium, has demonstrated the ability to produce optically active amines in high yields and with outstanding enantioselectivity. nih.gov This highlights how structural modifications to the spiro backbone can significantly enhance catalytic performance compared to the parent ligand system.

Table 1: Performance of a SIPHOX Analogue in Asymmetric Arylation

| Ligand | Reaction | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (Ra,S,S)-HMSI-PHOX | Asymmetric arylation of cyclic N-sulfonyl imines | up to 94% | up to 99% |

Data sourced from a study on newly developed chiral phosphinooxazoline ligands. nih.gov

Future work in this area will likely focus on computational modeling to predict the performance of novel analogues before their synthesis, accelerating the discovery of even more effective ligands. The synthesis of ligands with novel electronic properties or those capable of secondary interactions, such as hydrogen bonding, could further push the boundaries of efficiency and selectivity.

Strategies for Catalyst Reusability, Immobilization, and Heterogenization

The high cost and potential toxicity of transition-metal catalysts, particularly those based on precious metals like iridium and rhodium commonly used with SIPHOX ligands, make catalyst reusability a critical concern for industrial applications. researchgate.net Consequently, significant research efforts are directed towards the immobilization of homogeneous catalysts to facilitate their separation and recycling.

Heterogenization involves anchoring the homogeneous catalyst onto an insoluble support. Common strategies being explored for phosphine-based ligands include:

Covalent attachment to solid supports: The ligand can be functionalized with a linker and covalently bonded to materials like silica (B1680970) gel or porous polymers. researchgate.netdiva-portal.org This method provides a robust connection that can prevent leaching of the catalyst.

Immobilization on porous polymers: Porous organic polymers are attractive supports due to their large surface area, high chemical stability, and the ease with which their surface chemistry can be modified. researchgate.net

Non-covalent immobilization: This can involve ion-exchange mechanisms or encapsulation within porous materials like metal-organic frameworks (MOFs).

While these strategies are generally applicable to this class of ligands, a key challenge is to achieve immobilization without compromising the catalyst's high activity and enantioselectivity. thieme-connect.de Often, the process of heterogenization can lead to slower reaction rates compared to the homogeneous counterparts. thieme-connect.de Future research will focus on developing novel supports and linking strategies that mimic the homogeneous catalytic environment as closely as possible, ensuring that the catalyst can be recycled multiple times without a significant loss in performance. mdpi.comnih.gov

Expansion of this compound Applications to New Substrate Classes and Reaction Methodologies

While this compound and its iridium complexes are renowned for the asymmetric hydrogenation of imines, a major trend is to explore their utility in a broader range of chemical transformations and with more diverse substrate classes. ub.edu As a member of the versatile phosphinooxazoline (PHOX) ligand family, its potential extends to many other metal-catalyzed reactions. acs.org

Researchers are actively investigating the application of SIPHOX-metal complexes in:

Asymmetric Cycloaddition Reactions: Such as [3+2] cycloadditions to construct complex heterocyclic rings with multiple stereocenters. nih.govacs.org

Palladium-Catalyzed Allylic Alkylations: A powerful method for forming carbon-carbon bonds with high stereocontrol. acs.org

Decarboxylative Asymmetric Protonation: To create products with a tertiary stereocenter adjacent to a carbonyl group. nih.gov

The exploration into different methodologies has yielded varied results. For instance, in a palladium-catalyzed asymmetric carboamination reaction, the this compound ligand provided the desired product in 30% yield but with 0% enantiomeric excess, indicating that it was not suitable for this specific transformation under the tested conditions. umich.edu Such results are valuable as they help define the scope and limitations of the catalyst system.

Table 2: Exploration of this compound in a Non-traditional Application

| Catalyst System | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pd₂(dba)₃ / this compound | Asymmetric Carboamination | N-Boc-aminodialkene & 2-bromonaphthalene | 30% | 0% |

Data sourced from a study on asymmetric palladium-catalyzed reactions. umich.edu

Future research will continue to test the limits of this compound in new catalytic cycles and with previously untested substrate classes, potentially uncovering novel and highly efficient synthetic methods.

Applications in the Asymmetric Synthesis of Chiral Intermediates for Complex Organic Molecules

A significant application of this compound is its use in the synthesis of chiral building blocks that are crucial intermediates for the production of complex organic molecules, including pharmaceuticals and natural products. google.com The ability to perform highly enantioselective transformations makes it an invaluable tool for constructing key stereocenters early in a synthetic route.

The iridium-catalyzed asymmetric hydrogenation of prochiral imines using SIPHOX ligands is a key reaction for producing chiral amines. ub.edu These chiral amines are prevalent structural motifs in a vast number of biologically active compounds. A particularly important application is the synthesis of chiral tetrahydroisoquinolines. google.comgoogle.com These structures form the core of many alkaloids, including morphine derivatives like oxycodone, which are essential medicines. google.comgoogle.com The use of asymmetric hydrogenation in this context represents a critical step in the total synthesis of these complex targets, offering an efficient and highly selective method. google.com

The development of synthetic routes for pharmaceutical agents often relies on such robust catalytic steps to ensure the final product is enantiomerically pure. d-nb.inforushim.ru Future work will see the continued integration of this compound-mediated reactions into the synthetic plans for new drug candidates and other high-value complex molecules.

Development of More Sustainable and Environmentally Benign Catalytic Processes

In line with the principles of green chemistry, a major research trend is the development of more sustainable and environmentally friendly catalytic processes. ijcrt.orgscrivenerpublishing.com Catalysis is a cornerstone of green chemistry because it allows for the creation of products with minimal waste and energy consumption. ijcrt.orgresearchgate.net

The use of this compound in asymmetric catalysis contributes to sustainability in several ways:

High Atom Economy: Asymmetric hydrogenation is an addition reaction where two atoms of hydrogen are added across a double bond. This process is inherently atom-economical, as all atoms from the reactants are incorporated into the final product, generating almost no byproducts or waste. acs.org

Catalytic Efficiency: Highly active catalysts like those formed with SIPHOX ligands can operate at very low catalyst loadings (high substrate-to-catalyst ratios), which reduces the amount of metal waste and lowers costs. thieme-connect.de

Milder Reaction Conditions: Catalytic processes often proceed under milder temperatures and pressures compared to stoichiometric reactions, leading to significant energy savings and a smaller environmental footprint. ijcrt.org

Future research will aim to enhance these green aspects further. This includes designing catalysts that can function efficiently in environmentally benign solvents, such as water or bio-renewable solvents, and developing processes that can utilize renewable feedstocks. ijcrt.orgtdx.cat The ultimate goal is to create catalytic systems that are not only highly efficient and selective but also fully sustainable throughout their lifecycle. scrivenerpublishing.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for (Ra,S)-Ph-Bn-SIPHOX, and how is its enantiomeric purity validated?

Methodological Answer:

- Synthesis : The ligand is typically prepared via chiral resolution or asymmetric catalysis, with key steps including phosphine oxide functionalization and stereoselective benzylation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization .

- Characterization : Enantiomeric purity is confirmed using chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents. Absolute configuration is determined via X-ray crystallography or comparative optical rotation data .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Q. What are the primary applications of this compound in asymmetric catalysis?

Methodological Answer:

- The ligand is widely used in transition-metal-catalyzed asymmetric hydrogenation and C–C bond-forming reactions. For example, in rhodium-catalyzed ketone reductions, it achieves enantiomeric excess (ee) >95% under optimized conditions (1–5 mol% catalyst loading, H pressure 10–50 bar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) values reported for this compound across different reaction systems?

Methodological Answer:

- Data Analysis Framework : Apply the PICO framework to isolate variables:

- Population : Reaction type (e.g., hydrogenation vs. cross-coupling).

- Intervention : Catalyst loading, solvent, temperature.

- Comparison : Baseline ee vs. optimized conditions.

- Outcome : Reproducibility of ee under standardized protocols.

Q. What computational strategies are effective for modeling the stereoelectronic properties of this compound in catalyst design?

Methodological Answer:

Q. How does the ligand’s stability under oxidative or moisture-rich conditions impact catalytic performance?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to O/HO at elevated temperatures) followed by ICP-MS to detect metal leaching.

- Mitigation Strategies : Introduce electron-withdrawing substituents to the benzyl group or use inert-atmosphere techniques (glovebox/Schlenk line) .

Q. What methodologies enable comparative studies between this compound and other chiral phosphine-oxazoline ligands?

Methodological Answer:

Q. How can researchers address reproducibility challenges in this compound-mediated reactions?

Methodological Answer:

- Documentation : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental details (e.g., exact reagent grades, purification methods).

- Replication : Share raw data (NMR spectra, chromatograms) in supplementary materials and use open-source reaction databases (e.g., ChemRxiv) .

Data-Driven Frameworks

Q. Which frameworks guide the design of experiments (DOE) for optimizing this compound-based catalytic systems?

- FINERMAPS : Ensure questions are Feasible (resource access), Interesting (novelty in ligand design), Novel (unexplored substrates), Ethical (waste minimization), and Relevant (alignment with green chemistry principles) .

- PEO Framework : Define Population (catalyst-substrate pairs), Exposure (reaction conditions), and Outcome (yield/ee) .

Q. How can mechanistic studies using this compound be structured to align with evidence synthesis principles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.